molecular formula C15H22N4O2S2 B7181884 N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide

N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide

Cat. No.: B7181884
M. Wt: 354.5 g/mol
InChI Key: DUNMLPPUHYCTDS-UHFFFAOYSA-N
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Description

N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to an ethyl chain terminating in a methanesulfonamide group

Properties

IUPAC Name

N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S2/c1-23(20,21)16-6-7-18-8-10-19(11-9-18)12-15-17-13-4-2-3-5-14(13)22-15/h2-5,16H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNMLPPUHYCTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCN(CC1)CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide typically involves multi-step organic synthesis. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation can be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while substitution reactions on the piperazine ring can introduce various functional groups.

Mechanism of Action

The mechanism of action of N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to act as a potent inhibitor of DprE1 sets it apart from other benzothiazole derivatives, making it a valuable candidate for further drug development .

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